molecular formula C5H7N3S B15247717 5,6-Dihydroimidazo[2,1-b]thiazol-3-amine

5,6-Dihydroimidazo[2,1-b]thiazol-3-amine

Cat. No.: B15247717
M. Wt: 141.20 g/mol
InChI Key: UTHNVLXFQOSPIH-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[2,1-b]thiazol-3-amine is a heterocyclic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-3-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroimidazo[2,1-b]thiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[2,1-b]thiazole derivatives with different functional groups, while substitution reactions can introduce halogen atoms or other substituents into the compound .

Scientific Research Applications

5,6-Dihydroimidazo[2,1-b]thiazol-3-amine has a wide range of scientific research applications:

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-amine

InChI

InChI=1S/C5H7N3S/c6-4-3-9-5-7-1-2-8(4)5/h3H,1-2,6H2

InChI Key

UTHNVLXFQOSPIH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)N

Origin of Product

United States

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